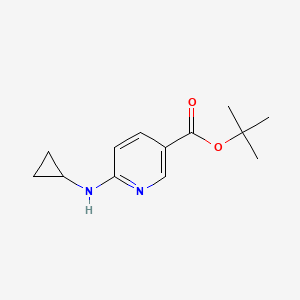
Decahydronaphthalene-1-carboxylic acid
説明
Decahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid, is a chemical compound with the molecular formula C11H18O2 . It has a molecular weight of 182.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Decahydronaphthalene-1-carboxylic acid is 1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) . The compound has a complex structure with multiple rings .Physical And Chemical Properties Analysis
Decahydronaphthalene-1-carboxylic acid has a molecular weight of 182.26 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid in physical form .科学的研究の応用
Synthesis and Chemical Properties
Decahydronaphthalene-1-carboxylic acid and its derivatives are pivotal in the synthesis of complex organic compounds. In a study, a novel polycyclitol, decahydronaphthalene-1,2,3,4,5,6,7-heptol, was synthesized starting from p-benzoquinone and demonstrated to be a potent carbonic anhydrase inhibitor, showcasing its potential in medicinal chemistry (Kelebekli et al., 2014). Additionally, the decarboxylative borylation process has been explored extensively, wherein carboxylic acids, including decahydronaphthalene-1-carboxylic acid, are converted into high-value boronic acids. This transformation has significant implications in materials science, chemosensor development, and drug discovery (Li et al., 2017).
Surface Interaction and Self-propulsion
Research on the interaction of decahydronaphthalene with chemically patterned surfaces has provided insights into adsorption-mediated self-propelled drop movement. This phenomenon is based on the change in surface energy due to the formation of an oriented monomolecular film, leading to the self-propelled movement of decahydronaphthalene drops on the surface. Such studies are crucial for understanding the macroscopic fluidic behavior of droplets and microscopic adsorption events (Lee et al., 2002).
Analytical and Sensing Applications
Decahydronaphthalene-1-carboxylic acid derivatives have been employed in analytical chemistry, particularly in enantioselective sensing. A study highlighted the use of a chiral fluorosensor for enantioselective sensing of a broad variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, demonstrating the significance of such compounds in stereochemical analysis (Mei & Wolf, 2004).
Safety and Hazards
作用機序
Target of Action
Decahydronaphthalene-1-carboxylic acid, as a carboxylic acid derivative, primarily targets the carboxyl group . The carboxyl group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . This group plays a crucial role in various biochemical reactions .
Mode of Action
Decahydronaphthalene-1-carboxylic acid interacts with its targets through a process known as decarboxylation . During this process, the carboxyl group is removed from the molecule, resulting in the release of carbon dioxide . This reaction often requires the presence of heat or a catalyst .
Biochemical Pathways
The decarboxylation of Decahydronaphthalene-1-carboxylic acid affects various biochemical pathways. One such pathway is the Krebs cycle, where decarboxylation plays a key role in the breakdown of glucose for energy production . The removal of the carboxyl group can also lead to the formation of new compounds, which can participate in other biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Decahydronaphthalene-1-carboxylic acid, like other carboxylic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, carboxylic acids are well-absorbed in the gastrointestinal tract and can be distributed throughout the body due to their polar nature . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of Decahydronaphthalene-1-carboxylic acid is the release of carbon dioxide through decarboxylation . This can lead to the formation of new compounds, which can participate in various biochemical reactions . The exact molecular and cellular effects depend on the specific biochemical pathways that these new compounds participate in .
Action Environment
The action, efficacy, and stability of Decahydronaphthalene-1-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid, which can in turn influence its reactivity . Temperature is another important factor, as higher temperatures can promote the decarboxylation reaction . Furthermore, the presence of catalysts can significantly enhance the reaction rate .
特性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYJAHYIPOXSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347237 | |
| Record name | Decahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydronaphthalene-1-carboxylic acid | |
CAS RN |
7384-42-1 | |
| Record name | Decahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)





![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)



![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)
